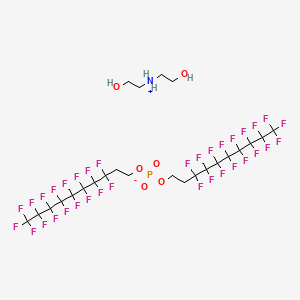
Bis(2-hydroxyethyl)ammonium bis((perfluorooctyl)ethyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)ammonium bis((perfluorooctyl)ethyl) hydrogen phosphate is a chemical compound known for its unique properties, including hydrophobic (water-repellent) and lipophobic (oil-repellent) characteristics . This compound is often used as a surfactant, surface treating agent, and leveling agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)ammonium bis((perfluorooctyl)ethyl) hydrogen phosphate typically involves the reaction of 2-hydroxyethylamine with perfluorooctyl ethyl phosphate under controlled conditions. The reaction is carried out in an appropriate solvent, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)ammonium bis((perfluorooctyl)ethyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Bis(2-hydroxyethyl)ammonium bis((perfluorooctyl)ethyl) hydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in biological studies for its unique surface-active properties.
Medicine: Investigated for potential medical applications due to its biocompatibility.
Industry: Utilized in surface coatings, emulsifiers, and anti-foaming agents.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)ammonium bis((perfluorooctyl)ethyl) hydrogen phosphate involves its interaction with molecular targets through its hydrophobic and lipophobic properties. These interactions can affect various molecular pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate: Similar in structure but contains a sulfonate group instead of a phosphate group.
Bis(2-hydroxyethyl)ammonium bis((perfluorohexyl)ethyl) phosphate: Contains a shorter perfluoroalkyl chain.
Uniqueness
Bis(2-hydroxyethyl)ammonium bis((perfluorooctyl)ethyl) hydrogen phosphate is unique due to its specific combination of hydrophobic and lipophobic properties, making it highly effective in applications requiring surface activity and repellency .
Properties
CAS No. |
57677-97-1 |
|---|---|
Molecular Formula |
C24H20F34NO6P |
Molecular Weight |
1095.3 g/mol |
IUPAC Name |
bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate;bis(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C20H9F34O4P.C4H11NO2/c21-5(22,7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)1-3-57-59(55,56)58-4-2-6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54;6-3-1-5-2-4-7/h1-4H2,(H,55,56);5-7H,1-4H2 |
InChI Key |
YGJRUVMNNWUSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)[NH2+]CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















